![molecular formula C8H10ClN5S B2563395 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride CAS No. 1172981-09-7](/img/structure/B2563395.png)
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an aniline group, which is a benzene ring with an amino group attached. The presence of a methylsulfanyl group adds to its chemical diversity, making it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrazole precursor is replaced by a methylsulfanyl group.
Attachment of the Aniline Group: The aniline group can be attached through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aniline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, while the aniline group can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid
- **3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenol
- **3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide
Uniqueness
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride is unique due to the combination of its tetrazole ring, aniline group, and methylsulfanyl substituent. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Propriétés
IUPAC Name |
3-(5-methylsulfanyltetrazol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S.ClH/c1-14-8-10-11-12-13(8)7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOIDVVNMOPMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)
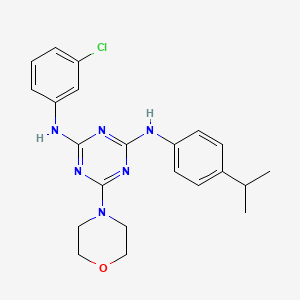
![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2563317.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2563319.png)
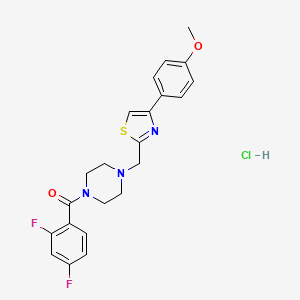
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate](/img/structure/B2563321.png)
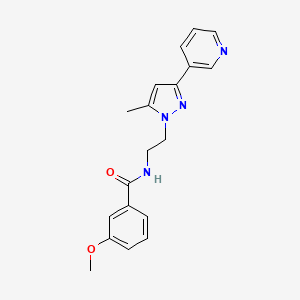
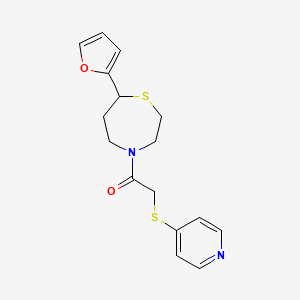
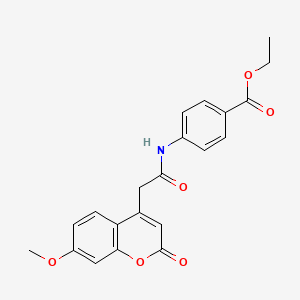
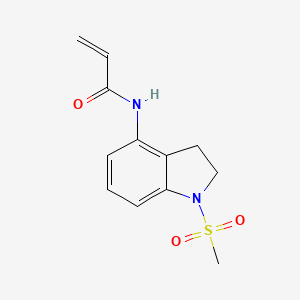
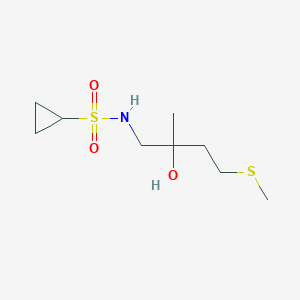
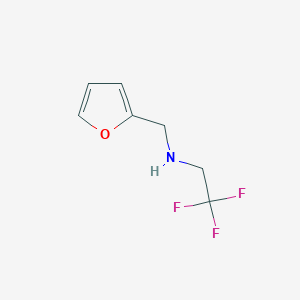
![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)

